1-(Phenoxymethyl)naphthalene
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Overview
Description
1-(Phenoxymethyl)naphthalene is an organic compound with the molecular formula C17H14O. It consists of a naphthalene ring system substituted with a phenoxymethyl group.
Preparation Methods
The synthesis of 1-(Phenoxymethyl)naphthalene typically involves the reaction of naphthalene with phenoxymethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials. The product is then purified through recrystallization or column chromatography to obtain a high-purity compound .
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow reactors, which allow for better control over reaction conditions and higher yields. These methods also reduce the need for extensive purification steps, making the process more efficient and cost-effective .
Chemical Reactions Analysis
1-(Phenoxymethyl)naphthalene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding naphthoquinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced naphthalene derivatives.
Common reagents used in these reactions include nitric acid for nitration, sulfuric acid for sulfonation, and halogens like chlorine or bromine for halogenation. The major products formed from these reactions are substituted naphthalene derivatives, which can be further functionalized for various applications .
Scientific Research Applications
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a model compound for studying aromatic substitution reactions.
Mechanism of Action
The mechanism of action of 1-(Phenoxymethyl)naphthalene and its derivatives involves interactions with specific molecular targets and pathways. For example, in biological systems, these compounds can bind to proteins or nucleic acids, altering their function and leading to various biological effects. The exact molecular targets and pathways depend on the specific derivative and its intended application .
Comparison with Similar Compounds
1-(Phenoxymethyl)naphthalene can be compared with other naphthalene derivatives, such as:
1-Naphthol: Known for its use in the synthesis of dyes and pigments.
2-Naphthol: Used in the production of antioxidants and rubber chemicals.
Naphthalene: The parent compound, used in mothballs and as a precursor for various chemicals
What sets this compound apart is its phenoxymethyl group, which imparts unique chemical properties and reactivity, making it suitable for specific applications that other naphthalene derivatives may not be able to achieve .
Properties
CAS No. |
6245-96-1 |
---|---|
Molecular Formula |
C17H14O |
Molecular Weight |
234.29 g/mol |
IUPAC Name |
1-(phenoxymethyl)naphthalene |
InChI |
InChI=1S/C17H14O/c1-2-10-16(11-3-1)18-13-15-9-6-8-14-7-4-5-12-17(14)15/h1-12H,13H2 |
InChI Key |
KLMNNHJXPIJNGJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
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